(1-Methyl-6-oxo-1,6-dihydropyridin-3-yl)boronic acid
Description
(1-Methyl-6-oxo-1,6-dihydropyridin-3-yl)boronic acid (CAS: 1083169-01-0, molecular formula: C₆H₈BNO₃) is a boronic acid derivative featuring a dihydropyridinone scaffold substituted with a methyl group at the 1-position and a boronic acid moiety at the 3-position. Its molecular weight is 152.95 g/mol (EN300-142579) . This compound is structurally distinct due to its fused heterocyclic ring system, which combines a partially unsaturated pyridinone ring with the boronic acid group. Such features influence its reactivity, solubility, and biological interactions compared to simpler aromatic or aliphatic boronic acids.
Properties
IUPAC Name |
(1-methyl-6-oxopyridin-3-yl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BNO3/c1-8-4-5(7(10)11)2-3-6(8)9/h2-4,10-11H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEAXTGJPPXLMPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(C(=O)C=C1)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1083169-01-0 | |
| Record name | (1-methyl-6-oxo-1,6-dihydropyridin-3-yl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-6-oxo-1,6-dihydropyridin-3-yl)boronic acid typically involves the reaction of 5-bromo-1-methyl-2(1H)-pyridinone with bis(pinacolato)diboron. The reaction is carried out under specific conditions, often involving a palladium catalyst and a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the boronic acid derivative .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-6-oxo-1,6-dihydropyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents used.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Palladium catalysts, such as Pd(PPh3)4, are commonly used in Suzuki-Miyaura reactions, along with bases like potassium carbonate in solvents like DMF or toluene.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura reactions yield biaryl compounds, while oxidation reactions produce pyridine N-oxides.
Scientific Research Applications
(1-Methyl-6-oxo-1,6-dihydropyridin-3-yl)boronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of (1-Methyl-6-oxo-1,6-dihydropyridin-3-yl)boronic acid involves its interaction with specific molecular targets. For instance, its derivatives can inhibit certain enzymes or receptors, leading to biological effects such as anti-inflammatory activity. The compound can also participate in chemical reactions that modify its structure, thereby altering its activity and interactions with biological targets .
Comparison with Similar Compounds
(6-Oxo-1,6-dihydropyridin-3-yl)boronic Acid
Key Differences :
Phenanthren-9-yl Boronic Acid and 6-Hydroxynaphthalen-2-yl Boronic Acid
Key Differences :
- Structure: Polycyclic aromatic systems instead of a dihydropyridinone scaffold.
- Biological Activity: These compounds exhibit cytotoxic effects at sub-micromolar concentrations in triple-negative breast cancer (4T1) cells . The target compound’s dihydropyridinone ring may confer distinct binding modes to molecular targets like serine proteases or transcription factors.
- pKa and Binding Affinity : Aromatic boronic acids generally exhibit higher pKa values (e.g., 3-AcPBA, 4-MCPBA) compared to heterocyclic derivatives, reducing their reactivity under physiological pH .
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic Acid
Key Differences :
- Structure: Contains a methoxyethyl-phenoxy substituent, increasing hydrophobicity and steric bulk.
- Biological Activity : Demonstrates potent inhibition of fungal histone deacetylase (MoRPD3) at 1 µM, outperforming trichostatin A . The target compound’s methyl group may limit its ability to penetrate fungal cell walls compared to this derivative.
Boronic Acid Arylidene Heterocycles
Key Differences :
- Structure: Feature conjugated arylidene groups instead of a fused dihydropyridinone ring.
- Anticancer Activity : Exhibit moderate anti-glioblastoma effects via undefined mechanisms, likely involving boron-mediated DNA damage or protease inhibition . The target compound’s oxo group may facilitate hydrogen bonding with biological targets, enhancing selectivity.
Physicochemical and Pharmacokinetic Properties
Key Observations :
Anticancer Activity
- While phenanthren-9-yl boronic acid shows cytotoxicity in 4T1 cells , the target compound’s dihydropyridinone scaffold may target enzymes like HDACs or proteases due to its hydrogen-bonding capacity .
- Mechanistic Insight : Boronic acids often act as transition-state analogs in enzyme inhibition (e.g., proteasome inhibitors). The oxo group in the target compound could mimic carbonyl groups in substrate-binding pockets .
Biological Activity
(1-Methyl-6-oxo-1,6-dihydropyridin-3-yl)boronic acid is an organic compound with the molecular formula CHBNO. This compound belongs to the class of boronic acids and is characterized by its unique structure, which includes a pyridine ring bonded to a boron atom. Its potential biological activities have garnered attention in medicinal chemistry, particularly for applications in drug development.
Chemical Structure and Properties
- Molecular Weight : 152.95 g/mol
- CAS Number : 1083169-01-0
- IUPAC Name : (1-methyl-6-oxopyridin-3-yl)boronic acid
- InChI Key : QEAXTGJPPXLMPC-UHFFFAOYSA-N
Synthesis
The synthesis of this compound typically involves the reaction of 5-bromo-1-methyl-2(1H)-pyridinone with bis(pinacolato)diboron under palladium-catalyzed conditions. The reaction is usually performed in a solvent such as dimethylformamide (DMF) with potassium carbonate as a base to facilitate the formation of the boronic acid derivative.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The boronic acid moiety allows it to form reversible covalent bonds with diols, which is significant for enzyme inhibition and receptor interactions. This interaction can lead to various biological effects, including:
- Anti-inflammatory Activity : The compound's derivatives have shown potential in inhibiting inflammatory pathways.
- Anticancer Properties : Research indicates that it may inhibit certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Research Findings
Recent studies have highlighted the diverse applications of boronic acids in medicinal chemistry. For instance, compounds similar to this compound have been explored for their antimicrobial properties and their role as enzyme inhibitors.
Case Studies
A study published in Nature explored the efficacy of boronic acid derivatives against various cancer cell lines. The findings indicated that certain modifications to the boronic acid structure enhanced selectivity and potency against target enzymes involved in cancer proliferation .
| Study | Findings |
|---|---|
| Nature | Enhanced potency against cancer cell lines through structural modifications. |
| Journal of Medicinal Chemistry | Identified specific enzyme targets for inhibition by boronic acids. |
Comparative Analysis
Comparing this compound with other similar compounds reveals its unique reactivity profile:
| Compound | Structure | Biological Activity |
|---|---|---|
| (1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid) | Carboxylic acid instead of boronic | Limited enzyme inhibition |
| (6-Oxo-1,6-dihydropyridin-3-yl)methylamine | Methylamine group | Antimicrobial activity observed |
Q & A
Basic: What are the recommended methodologies for synthesizing and characterizing (1-methyl-6-oxo-1,6-dihydropyridin-3-yl)boronic acid?
Answer:
Synthesis typically involves a one-step protocol using arylboronic acid and heterocyclic precursors under Suzuki-Miyaura coupling conditions . Key considerations include:
- Protection of boronic acid : Use pinacol esters during synthesis to avoid side reactions and improve solubility .
- Purification : Employ flash chromatography or HPLC to isolate intermediates, as boronic acids are prone to trimerization .
- Characterization : Use MALDI-MS with 2,5-dihydroxybenzoic acid (DHB) matrix to prevent dehydration artifacts. DHB facilitates on-plate esterification, enabling accurate mass analysis . Confirm purity via /-NMR and FT-IR, focusing on B-O (1340–1310 cm) and B-C (660–590 cm) stretches .
Advanced: How can researchers resolve contradictions in binding affinity data between this boronic acid and diol-containing biomolecules?
Answer:
Discrepancies in binding data often arise from experimental conditions (pH, buffer composition) or competing interactions (e.g., hydrophobic effects). Mitigation strategies include:
- Kinetic vs. thermodynamic studies : Use stopped-flow fluorescence to measure on/off rates (e.g., kon values for sugars: D-fructose > D-tagatose > D-glucose) . Compare with isothermal titration calorimetry (ITC) to distinguish entropy-driven vs. enthalpy-driven binding .
- Control for non-specific interactions : Modify surfaces with carboxymethyl dextran to reduce hydrophobic interference during glycoprotein binding assays .
- pH optimization : Adjust to physiological pH (7.4) to stabilize the boronate-diol tetrahedral complex, as binding is pH-dependent .
Basic: What crystallographic tools are suitable for structural elucidation of this compound?
Answer:
- Data collection : Use high-resolution X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) for small-molecule crystals.
- Structure refinement : Employ SHELXL for anisotropic displacement parameter modeling. Recent updates allow constrained refinement for disordered solvent molecules .
- Visualization : WinGX/ORTEP for generating thermal ellipsoid plots and analyzing intermolecular interactions (e.g., hydrogen bonds between boronic acid and pyridinone oxygen) .
Advanced: How can the therapeutic potential of this compound be evaluated in cancer research?
Answer:
- Target identification : Screen against proteasome subunits (e.g., β5 subunit) using competitive binding assays with fluorescent probes like AMC-labeled substrates .
- Cellular uptake studies : Conjugate with fluorescein isothiocyanate (FITC) and quantify internalization in glioblastoma cells via flow cytometry .
- In vivo efficacy : Use xenograft models with bioluminescent tumor tracking. Monitor pharmacokinetics (C, t) via LC-MS/MS, noting boronic acid’s rapid clearance .
Advanced: What strategies mitigate boroxine formation during mass spectrometric analysis?
Answer:
- Derivatization : Pre-treat with 2,3-butanedione or fructose to form cyclic boronate esters, suppressing trimerization .
- Matrix selection : Use DHB for MALDI-MS, which promotes esterification and stabilizes the analyte .
- High-throughput sequencing : For branched peptides, employ collision-induced dissociation (CID) at 20–30 eV to fragment boronate esters without degrading the core structure .
Basic: How does pH influence the stability and reactivity of this boronic acid?
Answer:
- Acidic conditions (pH < 7) : Boronic acid exists in trigonal planar form, enhancing electrophilicity but increasing hydrolysis risk .
- Neutral/alkaline conditions (pH ≥ 7.4) : Tetrahedral boronate-diol complexes dominate, crucial for glycoprotein binding .
- Thermal stability : Conduct thermogravimetric analysis (TGA) under nitrogen. Degradation onset >200°C indicates suitability for high-temperature applications .
Advanced: How can this compound be integrated into stimuli-responsive drug delivery systems?
Answer:
- Glucose-responsive polymers : Co-polymerize with N-isopropylacrylamide (NIPAM) to create hydrogels that swell in hyperglycemic conditions via boronate-diol crosslinking .
- Targeted liposomes : Conjugate to PEGylated lipids for enhanced tumor accumulation. Validate specificity using SPR with glycoprotein-functionalized chips (e.g., RNase B vs. RNase A) .
Basic: What are the key considerations for computational modeling of this compound?
Answer:
- Docking studies : Use AutoDock Vina with flexible side chains for the proteasome’s catalytic pocket. Score binding poses using MM-GBSA .
- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to predict -NMR shifts (δ ~30 ppm for trigonal planar boron) .
Advanced: How to assess environmental and metabolic degradation pathways?
Answer:
- Aquatic toxicity : Use Daphnia magna assays to determine LC. Boronic acids typically show low bioaccumulation (logP < 2) .
- Metabolite profiling : Incubate with liver microsomes (e.g., human CYP3A4) and identify hydroxylated derivatives via UPLC-QTOF-MS .
Basic: What are reliable sources for obtaining high-purity reference samples?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
